Cesium tungsten oxide (metals basis)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cesium tungsten oxide is an inorganic chemical compound that has gained significant attention due to its unique properties and wide range of applications. It is known for its ability to produce extremely dense solutions, which are utilized in various industrial processes. Cesium tungsten oxide nanoparticles are particularly notable for their high transmittance of visible light and efficient near-infrared absorption, making them valuable in applications such as near-infrared shielding and as pigments with favorable heat resistance and longevity .

Preparation Methods

Cesium tungsten oxide can be synthesized through several methods, including hydrothermal synthesis and bead milling. In the hydrothermal method, cesium tungsten oxide powders are synthesized using citric acid and D-malic acid as reducing agents at elevated temperatures (e.g., 175°C) for extended periods (e.g., 24 to 72 hours) . Another method involves the bead milling of cesium tungsten oxide coarse powder in an aqueous solution, resulting in the production of cesium tungsten oxide nanoparticles stabilized through electrostatic repulsion .

Chemical Reactions Analysis

Cesium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with cesium chloride and silver tungstate to form cesium tungstate . Additionally, cesium tungsten oxide exhibits strong absorption in the near-infrared region due to the activation of plasmons and polarons, which contribute to its unique optical properties . The compound’s ability to interact with hydrogen atoms makes it a valuable catalyst in sustainable chemical conversions .

Scientific Research Applications

Cesium tungsten oxide has a wide range of scientific research applications across various fields:

Biology and Medicine: Cesium tungsten oxide nanoparticles are utilized in photothermal therapy for cancer treatment, where they convert light energy into heat to destroy abnormal cells.

Industry: The compound is employed in the production of transparent insulation coatings with excellent infrared transparent barrier features.

Mechanism of Action

The mechanism of action of cesium tungsten oxide involves the activation of plasmons and polarons, which contribute to its near-infrared absorption properties. The localized surface plasmon resonance and polarons of localized electrons play a significant role in the compound’s ability to absorb and convert light energy into heat . This mechanism is particularly important in applications such as solar control filters and photothermal therapy.

Comparison with Similar Compounds

Cesium tungsten oxide is unique among tungsten-based materials due to its high visible light transmittance and strong near-infrared absorption. Similar compounds include other tungsten oxides, such as tungsten trioxide (WO3) and reduced tungsten oxide (WO2.72), which also exhibit near-infrared absorption properties . cesium tungsten oxide stands out for its superior performance in transparent solar filter applications and its ability to produce extremely dense solutions .

Properties

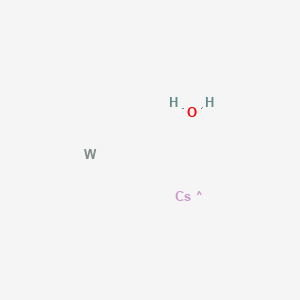

Molecular Formula |

CsH2OW |

|---|---|

Molecular Weight |

334.76 g/mol |

InChI |

InChI=1S/Cs.H2O.W/h;1H2; |

InChI Key |

ZQCUVVMGPUELIG-UHFFFAOYSA-N |

Canonical SMILES |

O.[Cs].[W] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)

![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)

![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)

![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)

![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)

![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)